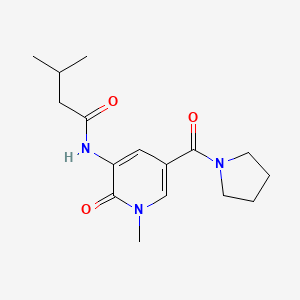![molecular formula C14H19NO4 B2615777 Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate CAS No. 405096-12-0](/img/structure/B2615777.png)
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate, also known as MHFH, is a synthetic compound that has been widely used in scientific research. MHFH belongs to the class of formamido ester derivatives and is known for its ability to inhibit the activity of certain enzymes.
Aplicaciones Científicas De Investigación
Reductive Formylation and Chemical Synthesis Applications
- The reductive formylation of quinoxaline derivatives, including reactions involving formic acid in formamide, showcases the chemical versatility of formamido compounds and their derivatives in synthesizing complex molecular structures, possibly relevant to the synthesis of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate and related compounds (Baxter & Cameron, 1968).
Neuroprotective and Anticancer Potential
- Development of 5-aroylindolyl-substituted hydroxamic acids with inhibitory selectivity against histone deacetylase 6 (HDAC6) suggests a framework for exploring this compound derivatives in neurological and oncological research, given the compound's potential modification to include hydroxamic acid functionalities for selective enzyme inhibition (Lee et al., 2018).
Environmental Applications
- The simultaneous trapping of Cr(III) and organic dyes by a pH-responsive resin demonstrates the potential of this compound derivatives in environmental remediation, particularly in water purification technologies that require the removal of heavy metals and organic pollutants (Ali, Rachman, & Saleh, 2017).
Biodegradation and Pollution Control
- The microbial degradation of polychlorinated biphenyls (PCBs) and the role of specific hydrolases in this process highlight the potential application of this compound in biotechnological solutions for pollution control, given its structural compatibility with compounds involved in microbial metabolism pathways (Seah et al., 1998).
Propiedades
IUPAC Name |
methyl 6-[(4-hydroxybenzoyl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-13(17)5-3-2-4-10-15-14(18)11-6-8-12(16)9-7-11/h6-9,16H,2-5,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYATFHKZIZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)propanamide](/img/structure/B2615696.png)
![2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2615698.png)
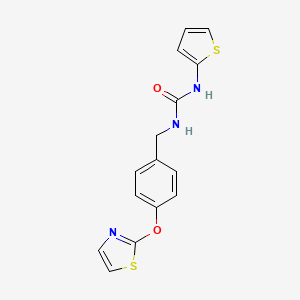
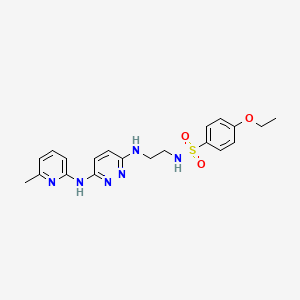

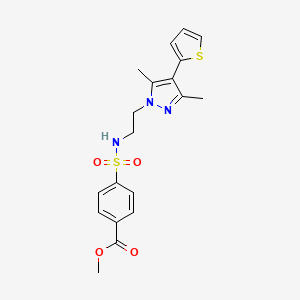

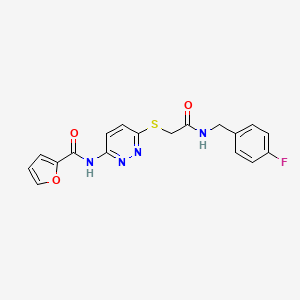


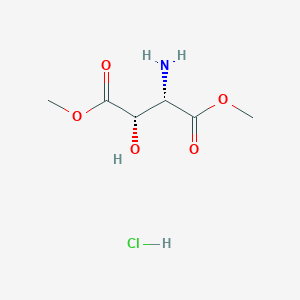
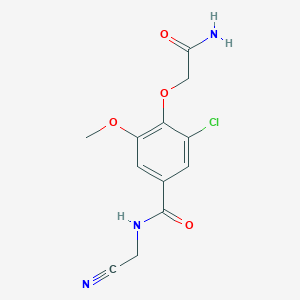
![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)
